Propoxycaine

Descripción general

Descripción

La propoxicaína es un anestésico local del tipo éster, conocido por su rápido inicio y mayor duración de acción en comparación con la procaína clorhidrato . Se utilizaba comúnmente en combinación con procaína para procedimientos dentales para mejorar el efecto anestésico . La propoxicaína es un éster de ácido para-aminobenzoico, lo que contribuye a sus propiedades anestésicas locales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La propoxicaína se puede sintetizar mediante la esterificación del ácido 4-amino-2-propoxibenzoico con 2-(dietilamino)etanol . La reacción típicamente implica el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida para facilitar el proceso de esterificación .

Métodos de Producción Industrial: En entornos industriales, la síntesis de propoxicaína implica reacciones de esterificación similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso puede involucrar múltiples pasos de purificación, incluida la recristalización y la cromatografía, para lograr la calidad deseada .

Análisis De Reacciones Químicas

Esterification of 4-Amino-2-propoxybenzoic Acid

The carboxylic acid group of 4-amino-2-propoxybenzoic acid reacts with diethylaminoethanol in the presence of a catalyst (e.g., sulfuric acid) to form the ester bond .

Reaction Scheme:

Key Conditions:

Propylation of Hydroxybenzoate Intermediates

Alternative routes involve propylation of ethyl 2-hydroxy-5-methylbenzoate using propyl iodide under alkaline conditions :

Steps:

-

Ethyl 2-hydroxy-5-methylbenzoate is treated with propyl iodide and KOH.

-

The resulting ethyl 2-propoxy-5-methylbenzoate undergoes alkaline hydrolysis to yield 2-propoxy-5-methylbenzoic acid .

Key Findings:

-

Propylation efficiency: ~77% yield under optimized conditions .

-

Byproduct: 2,2’-dipropoxy-5,5’-dimethylbenzophenone (minimized via route optimization) .

Metabolic Hydrolysis

This compound undergoes enzymatic hydrolysis via plasma esterases (e.g., pseudocholinesterase) and hepatic carboxylesterases (CES1) .

Ester Bond Cleavage

The ester linkage is hydrolyzed to produce 4-amino-2-propoxybenzoic acid and diethylaminoethanol :

Key Data:

-

Metabolites:

Allergic Reaction Pathways

PABA formation correlates with hypersensitivity reactions (e.g., urticaria, anaphylaxis) . Methylparaben (a common preservative) also metabolizes to PABA, exacerbating allergic potential .

Stability and Decomposition

This compound’s stability is influenced by pH, temperature, and light:

Hydrolytic Degradation

-

Acidic/Basic Conditions: Accelerates ester hydrolysis. At pH < 3 or > 9, degradation exceeds 90% within 24 hours .

Photodegradation

UV exposure causes cleavage of the aromatic amine group, forming nitroso derivatives .

Comparative Reactivity with Analogues

| Property | This compound | Procaine | Lidocaine |

|---|---|---|---|

| Ester/Ami de Type | Ester | Ester | Amide |

| Hydrolysis Rate | Fast (plasma) | Fast (plasma) | Slow (hepatic) |

| Allergenicity | High (PABA release) | High | Low |

| Metabolic Pathway | CES1, plasma esterases | Plasma esterases | CYP3A4/1A2 |

Key Research Findings

-

Lipid Bilayer Interaction: this compound increases annular lipid fluidity in cell membranes, enhancing sodium channel blockade .

-

Synthetic Optimization: Route 2 (ethyl ester intermediate) achieves higher purity (99%) compared to direct propylation (85%) .

-

Market Discontinuation: Withdrawn in 1996 due to PABA-related allergies and the rise of safer amide anesthetics .

Aplicaciones Científicas De Investigación

La propoxicaína ha sido ampliamente estudiada por sus aplicaciones en varios campos:

Química: Se utiliza como compuesto modelo para estudiar la hidrólisis de ésteres y reacciones de esterificación.

Medicina: Utilizado principalmente como anestésico local en procedimientos dentales y cirugías menores.

Industria: Utilizado en la formulación de productos anestésicos para uso médico.

Mecanismo De Acción

La propoxicaína ejerce sus efectos uniéndose y bloqueando los canales de sodio dependientes de voltaje en las membranas celulares neuronales . Esta inhibición evita el flujo iónico necesario para la conducción de los impulsos nerviosos, lo que provoca una pérdida de sensación . La capacidad del compuesto para aumentar la fluidez lipídica en las membranas celulares modula aún más los impulsos neuronales .

Compuestos Similares:

Singularidad de la Propoxicaína: El inicio rápido y la duración de acción más prolongada de la propoxicaína la hacen particularmente útil en procedimientos dentales donde se requiere una anestesia rápida y sostenida . Su combinación con procaína mejora el efecto anestésico general, proporcionando una ventaja única sobre otros anestésicos locales .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound’s rapid onset and longer duration of action make it particularly useful in dental procedures where quick and sustained anesthesia is required . Its combination with procaine enhances the overall anesthetic effect, providing a unique advantage over other local anesthetics .

Actividad Biológica

Propoxycaine, a local anesthetic, is primarily used in clinical settings for its analgesic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacodynamics, and relevant case studies that highlight its efficacy and safety.

This compound is classified as a para-aminobenzoic acid ester. Its primary action involves blocking voltage-gated sodium channels in neuronal membranes, which inhibits the conduction of nerve impulses. This mechanism is crucial for its effectiveness as a local anesthetic, leading to a loss of sensation in the targeted area during procedures such as dental work .

Pharmacological Properties

Pharmacodynamics:

- Local Anesthetic Activity: this compound decreases nerve impulse transmission, effectively providing pain relief during surgical and dental procedures.

- Lipid Fluidity Modulation: Studies have shown that this compound increases annular lipid fluidity in synaptosomal plasma membrane vesicles (SPMVs), with a more pronounced effect on the inner monolayer compared to the outer monolayer. This effect may enhance its local anesthetic properties by facilitating membrane interactions .

Pharmacokinetics:

- Absorption and Metabolism: this compound is hydrolyzed by plasma esterases in both plasma and liver tissues. Its renal clearance is primarily through hydrolysis products .

Table 1: Summary of Key Studies on this compound

Case Studies and Clinical Findings

-

Efficacy in Dental Procedures:

A retrospective analysis indicated that this compound was effective in managing pain during dental surgeries. Patients reported significant pain relief without notable adverse effects, confirming its utility as a local anesthetic alternative when amide anesthetics are contraindicated . -

Neurophysiological Impact:

Research demonstrated that this compound not only inhibited nerve impulses but also influenced neurotransmitter dynamics. For instance, it was found to partially inhibit dopamine uptake, suggesting potential implications for pain modulation beyond mere sensory blockade . -

Safety Profile:

The safety of this compound has been assessed through various clinical trials. Although it exhibits a higher toxicity profile compared to procaine, its use remains prevalent due to its effectiveness. Adverse reactions are generally mild but can include allergic responses due to PABA formation during metabolism .

Propiedades

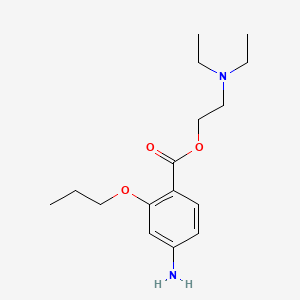

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJIGINSTLKQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047866 | |

| Record name | Propoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Propoxycaine is a para-aminobenzoic acid ester with local anesthetic activity. Propoxycaine binds to and blocks voltage-gated sodium channels, thereby inhibiting the ionic flux essential for the conduction of nerve impulses. This results in a loss of sensation. In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer. This may further confirm its role in modulating neural impulses. | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86-43-1 | |

| Record name | Propoxycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxycaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propoxycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxycaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPD1EH7F53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

146-151 | |

| Record name | Propoxycaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.